molecular formula C12H16ClNO2 B8179876 4-Cyclopropyl-D-phenylalanine HCl

4-Cyclopropyl-D-phenylalanine HCl

Cat. No.: B8179876
M. Wt: 241.71 g/mol
InChI Key: SEYBZXFOBARKQQ-RFVHGSKJSA-N
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Description

4-Cyclopropyl-D-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C12H16ClNO2 It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-D-phenylalanine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and D-phenylalanine.

    Cyclopropylation: The cyclopropyl group is introduced to the phenylalanine backbone through a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-D-phenylalanine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-D-phenylalanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Cyclopropyl-D-phenylalanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-D-phenylalanine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanine: A chiral amino acid with similar structural properties.

    Cyclopropylalanine: Another cyclopropyl-substituted amino acid.

    Phenylalanine Derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

4-Cyclopropyl-D-phenylalanine hydrochloride is unique due to the presence of both the cyclopropyl group and the D-configuration of the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(4-cyclopropylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10-11H,5-7,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBZXFOBARKQQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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